1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea
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Overview
Description
The compound you mentioned is a complex organic molecule. It contains a benzodioxole group, an imidazopyridine group, and a phenyl group, all connected by a urea linkage. The benzodioxole group is a type of aromatic ether, the imidazopyridine group is a type of heterocyclic aromatic organic compound, and the phenyl group is a common motif in organic chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their connection via the urea linkage. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a urea linkage. The benzodioxole and imidazopyridine rings would contribute to the compound’s aromaticity, potentially affecting its chemical reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored and used. The aromatic rings might undergo electrophilic aromatic substitution reactions, and the urea linkage could potentially be hydrolyzed under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Tyrosine Kinase Receptor Inhibition
This compound is part of a class of benzimidazole-ureas acting as inhibitors of VEGFR-2 and TIE-2 kinase receptors, both of which play significant roles in angiogenesis. Research by Hasegawa et al. (2007) into novel benzimidazoles highlighted the importance of the N1 nitrogen in benzimidazole and urea moieties for inhibitory activity against these receptors, as supported by structure-activity relationship (SAR) studies and X-ray crystallography Hasegawa et al., 2007.
Urea Receptor for Chemical Recognition
Chetia and Iyer (2006) utilized 2,6-bis(2-benzimidazolyl)pyridine as a neutral receptor, forming highly stable supramolecular complexes with urea. These complexes, characterized by spectroscopy and X-ray diffraction, showcase the compound's utility in forming hydrogen-bonded adducts with high binding affinity, presenting a unique approach to chemical and biological recognition Chetia & Iyer, 2006.
Antioxidant Activity Evaluation
George et al. (2010) explored the antioxidant activity of derivatives synthesized from urea, benzaldehyde, and ethyl acetoacetate. This research underscores the potential of urea-based compounds for developing antioxidants through chemical synthesis George et al., 2010.
Catalytic Applications
Mancuso et al. (2015) discussed the synthesis of ureas, oxamides, and other compounds via oxidative carbonylation of amines, demonstrating the compound's relevance in catalysis and the synthesis of high-value molecules Mancuso et al., 2015.
Anticancer Agent Exploration
Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. This research signifies the compound's role in medicinal chemistry as a potential framework for anticancer agents Feng et al., 2020.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-22(23-12-15-8-9-19-20(11-15)29-14-28-19)25-17-6-2-1-5-16(17)18-13-26-10-4-3-7-21(26)24-18/h1-2,5-6,8-9,11,13H,3-4,7,10,12,14H2,(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVSJJFEJGMEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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